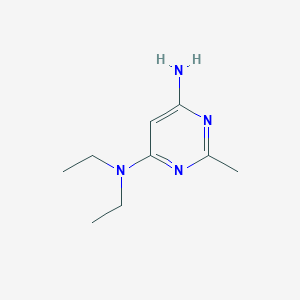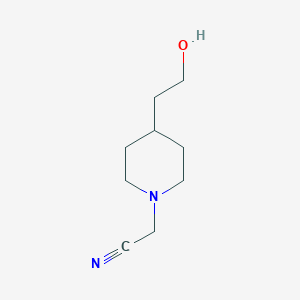
4-(2-(Methylthio)pyrimidin-4-YL)-1H-pyrazol-5-amin
Übersicht
Beschreibung
4-(2-(Methylthio)pyrimidin-4-YL)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C8H9N5S and its molecular weight is 207.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-(Methylthio)pyrimidin-4-YL)-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-(Methylthio)pyrimidin-4-YL)-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer-Anwendungen
Pyrimidinderivate, einschließlich „4-(2-(Methylthio)pyrimidin-4-YL)-1H-pyrazol-5-amin“, wurden aufgrund ihrer hohen strukturellen Vielfalt in therapeutischen Disziplinen breit eingesetzt . Es wurde berichtet, dass sie anticancerogene Eigenschaften aufweisen . Beispielsweise sind Imatinib, Dasatinib und Nilotinib pyrimidinbasierte Medikamente und etablierte Behandlungen für Leukämie .
Antimicrobial-Anwendungen
Es wurde berichtet, dass Pyrimidinderivate antimikrobielle Eigenschaften aufweisen . Sie können zur Behandlung verschiedener bakterieller Infektionen eingesetzt werden .
Antifungal-Anwendungen
Es wurde auch berichtet, dass Pyrimidinderivate antimykotische Eigenschaften besitzen . Sie können zur Behandlung verschiedener Pilzinfektionen eingesetzt werden .
Antiparasitische Anwendungen
Es wurde berichtet, dass Pyrimidinderivate antiparasitische Eigenschaften aufweisen . Sie können zur Behandlung verschiedener parasitärer Infektionen eingesetzt werden .
Diuretische Anwendungen
Es wurde berichtet, dass Pyrimidinderivate diuretische Eigenschaften aufweisen . Sie können zur Behandlung verschiedener Erkrankungen im Zusammenhang mit Flüssigkeitsretention eingesetzt werden .
Antitumor-Anwendungen
Es wurde berichtet, dass Pyrimidinderivate antitumorale Eigenschaften aufweisen . Sie können zur Behandlung verschiedener Tumorarten eingesetzt werden .
Antifilariale Anwendungen
Es wurde berichtet, dass Pyrimidinderivate antifilariale Eigenschaften aufweisen . Sie können zur Behandlung verschiedener Filarieninfektionen eingesetzt werden .
DNA-Topoisomerase-II-Inhibitor-Anwendungen
Es wurde berichtet, dass Pyrimidinderivate DNA-Topoisomerase-II-Inhibitor-Eigenschaften aufweisen . Sie können zur Behandlung verschiedener Erkrankungen im Zusammenhang mit der DNA-Replikation eingesetzt werden .
Biochemische Analyse
Biochemical Properties
4-(2-(Methylthio)pyrimidin-4-YL)-1H-pyrazol-5-amine plays a significant role in biochemical reactions, particularly as an inhibitor of protein kinases. Protein kinases are essential enzymes that regulate various cellular processes, including cell growth, differentiation, and metabolism . This compound interacts with specific protein kinases, inhibiting their activity and thereby affecting downstream signaling pathways. The nature of these interactions involves binding to the active site of the kinases, preventing the transfer of phosphate groups from ATP to target proteins .
Cellular Effects
The effects of 4-(2-(Methylthio)pyrimidin-4-YL)-1H-pyrazol-5-amine on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting protein kinases, this compound can alter the phosphorylation status of key signaling molecules, leading to changes in cell proliferation, apoptosis, and differentiation . Additionally, it has been observed to affect gene expression by modulating transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 4-(2-(Methylthio)pyrimidin-4-YL)-1H-pyrazol-5-amine exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of protein kinases, inhibiting their catalytic activity. This inhibition can lead to a cascade of effects, including the suppression of downstream signaling pathways and alterations in gene expression . The compound may also interact with other biomolecules, such as transcription factors, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-(Methylthio)pyrimidin-4-YL)-1H-pyrazol-5-amine can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to the compound can lead to sustained inhibition of protein kinases and prolonged effects on cellular function . In vitro and in vivo studies have demonstrated that the compound’s effects can persist for several hours to days, depending on the concentration and exposure duration .
Dosage Effects in Animal Models
The effects of 4-(2-(Methylthio)pyrimidin-4-YL)-1H-pyrazol-5-amine vary with different dosages in animal models. At low doses, the compound effectively inhibits protein kinases without causing significant toxicity . At higher doses, it may induce adverse effects, such as cytotoxicity and organ damage . Threshold effects have been observed, where a certain concentration is required to achieve the desired biochemical effects, and exceeding this threshold can lead to toxicity .
Metabolic Pathways
4-(2-(Methylthio)pyrimidin-4-YL)-1H-pyrazol-5-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound may undergo biotransformation, resulting in the formation of metabolites that can either retain or lose biological activity . These metabolic pathways can influence the compound’s efficacy and toxicity .
Transport and Distribution
Within cells and tissues, 4-(2-(Methylthio)pyrimidin-4-YL)-1H-pyrazol-5-amine is transported and distributed through specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments . The distribution of the compound can influence its biological activity and potential side effects .
Subcellular Localization
The subcellular localization of 4-(2-(Methylthio)pyrimidin-4-YL)-1H-pyrazol-5-amine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can determine its interactions with target biomolecules and its overall efficacy in modulating cellular processes .
Eigenschaften
IUPAC Name |
4-(2-methylsulfanylpyrimidin-4-yl)-1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5S/c1-14-8-10-3-2-6(12-8)5-4-11-13-7(5)9/h2-4H,1H3,(H3,9,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDMUSJKDGYJIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)C2=C(NN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00728136 | |
| Record name | 4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956722-10-4 | |
| Record name | 4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol](/img/structure/B1465988.png)



![5-(4-Chloro-phenyl)-2,4-dimethyl-3,4-dihydro-2H-[1,2,4]triazole-3-thiol](/img/structure/B1465994.png)




![1H-Pyrrolo[2,3-b]pyridin-4-amine acetate](/img/structure/B1466000.png)

![7-Chloro-3-methylthieno[3,2-B]pyridine](/img/structure/B1466005.png)


